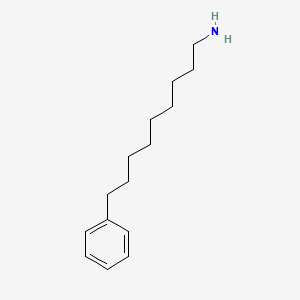
Benzenenonanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenenonanamine is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring attached to a nonylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenenonanamine can be synthesized through several methods. One common approach involves the alkylation of aniline with nonyl halides under basic conditions. Another method includes the reduction of nitrothis compound using hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: In industrial settings, this compound is typically produced via catalytic hydrogenation of nitrothis compound. This process involves the use of high-pressure hydrogen gas and a suitable catalyst to achieve the desired reduction.
Chemical Reactions Analysis
Types of Reactions: Benzenenonanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it to different amines or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed:
Oxidation: Nitrothis compound, nitrosothis compound.
Reduction: Nonylbenzene, secondary and tertiary amines.
Substitution: Halogenated this compound, nitrothis compound, sulfonated this compound.
Scientific Research Applications
Benzenenonanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, polymers, and other organic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of benzenenonanamine involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Aniline: A simpler aromatic amine with a single amino group attached to the benzene ring.
Nonylamine: An aliphatic amine with a nonyl group attached to the amino group.
Benzylamine: An aromatic amine with a benzyl group attached to the amino group.
Uniqueness: Benzenenonanamine is unique due to the combination of its aromatic benzene ring and the long nonyl chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
117534-09-5 |
|---|---|
Molecular Formula |
C15H25N |
Molecular Weight |
219.37 g/mol |
IUPAC Name |
9-phenylnonan-1-amine |
InChI |
InChI=1S/C15H25N/c16-14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13H,1-5,7,10-11,14,16H2 |
InChI Key |
PEXYCIDPTYEWFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


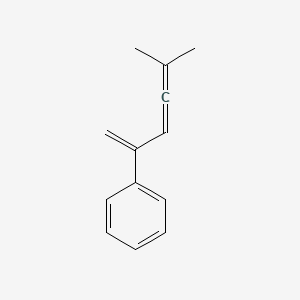
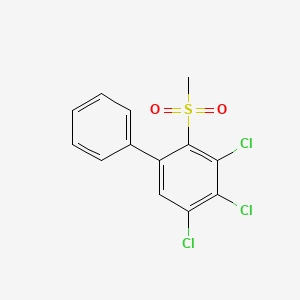
![9-Chloro-1,5-dioxaspiro[5.5]undecane](/img/structure/B14305805.png)


![1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene](/img/structure/B14305828.png)


![9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium](/img/structure/B14305840.png)
![10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14305843.png)
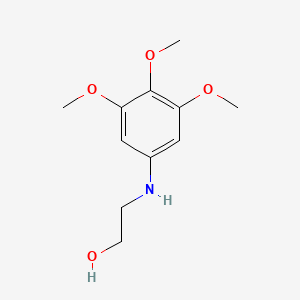

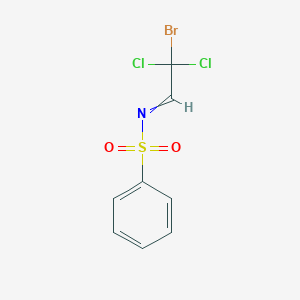
![Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate](/img/structure/B14305855.png)
